N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A compound with a similar structure was synthesized through specific reactions involving semicarbazide and characterized by X-ray diffraction, highlighting its crystal and molecular structure stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
- Novel Synthesis Approaches : Various novel synthesis methodologies for derivatives of the compound have been explored, focusing on improving yields and exploring different catalytic approaches, with significant attention to the structural features through computational applications (Kanwal et al., 2022).
Potential Applications
- Antibacterial and Antifungal Properties : Compounds synthesized from derivatives have shown remarkable antibacterial activity against specific strains like Pseudomonas aeruginosa and antifungal activity against Aspergillus niger, suggesting potential for development as antimicrobial agents (Rizk et al., 2017).
- Anticancer Activities : Certain derivatives have been screened for anticancer activity, with some showing high activity against specific cancer cell lines, indicating their potential in cancer therapy research (Ahsan, 2012).
- Photophysical Studies : Research on derivatives has also extended to photophysical studies, exploring their potential as fluorescent chemosensors for the detection of metal ions like Fe3+, showcasing their application in chemical sensing technologies (Khan, 2020).
Mechanism of Action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of a thiazole compound depend on its structure and substituents. For example, some thiazole derivatives have been found to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of action
The mode of action of thiazole compounds also varies depending on their structure and substituents. Some thiazole derivatives interact with their targets by forming covalent bonds, while others may interact through non-covalent interactions such as hydrogen bonding or van der Waals forces .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their structure, substituents, and the route of administration .
Result of action
The result of the action of a thiazole compound can vary depending on its specific targets and mode of action. For example, some thiazole derivatives have been found to have cytotoxic activity, meaning they can kill cells .
Action environment
The action, efficacy, and stability of a thiazole compound can be influenced by environmental factors such as pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-20-7-6-11(19-20)15(21)18-16-17-12(9-24-16)10-4-5-13(22-2)14(8-10)23-3/h4-9H,1-3H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGYLIYLIUINRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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